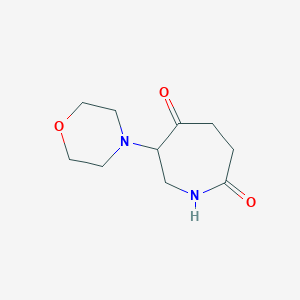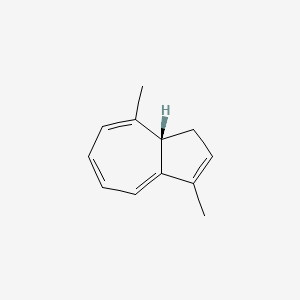![molecular formula C9H5NOS2 B14418486 [1,2]Oxathiino[5,6-g][1,3]benzothiazole CAS No. 80765-97-5](/img/structure/B14418486.png)
[1,2]Oxathiino[5,6-g][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2]Oxathiino[5,6-g][1,3]benzothiazole is a heterocyclic compound that features a unique structure combining a benzothiazole ring with an oxathiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxathiino[5,6-g][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2]Oxathiino[5,6-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
[1,2]Oxathiino[5,6-g][1,3]benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of [1,2]Oxathiino[5,6-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure lacking the oxathiine ring, widely studied for its biological activities.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur, known for its antimicrobial and anticancer properties.
Thiazole: A five-membered ring containing sulfur and nitrogen, used in various pharmaceutical applications.
Uniqueness
[1,2]Oxathiino[5,6-g][1,3]benzothiazole is unique due to the presence of both benzothiazole and oxathiine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler heterocycles .
Eigenschaften
CAS-Nummer |
80765-97-5 |
|---|---|
Molekularformel |
C9H5NOS2 |
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
oxathiino[5,6-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS2/c1-2-7-9(12-5-10-7)8-6(1)3-4-13-11-8/h1-5H |
InChI-Schlüssel |
NQXZVWDCCFUPIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CSO3)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)



![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)







![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
